1,5-dimethyl-4-({(E)-[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylidene}amino)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
Description
The compound 1,5-dimethyl-4-({(E)-[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylidene}amino)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one belongs to the class of Schiff bases derived from 4-aminoantipyrine (4-amino-1,2-dihydro-1,5-dimethyl-2-phenyl-3H-pyrazol-3-one). These compounds are synthesized through the condensation of 4-aminoantipyrine with aromatic aldehydes or ketones, forming an imine (-C=N-) linkage . The target compound features a 4-nitrophenyl-substituted pyrrole moiety as the aromatic substituent, which introduces strong electron-withdrawing effects due to the nitro group. This structural motif is associated with enhanced bioactivity and distinct physicochemical properties, such as altered solubility and crystallinity .
Properties
Molecular Formula |
C22H19N5O3 |
|---|---|
Molecular Weight |
401.4 g/mol |
IUPAC Name |
1,5-dimethyl-4-[[1-(4-nitrophenyl)pyrrol-2-yl]methylideneamino]-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C22H19N5O3/c1-16-21(22(28)26(24(16)2)18-7-4-3-5-8-18)23-15-20-9-6-14-25(20)17-10-12-19(13-11-17)27(29)30/h3-15H,1-2H3 |
InChI Key |
BITNCWXIERBHDL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=CC3=CC=CN3C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1,5-dimethyl-4-({(E)-[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylidene}amino)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one typically involves the condensation of 1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one with 1-(4-nitrophenyl)-1H-pyrrole-2-carbaldehyde . This reaction is usually carried out in the presence of a base such as triethylamine in an ethanol solvent under reflux conditions . The reaction yields the desired product after purification, typically by recrystallization.
Chemical Reactions Analysis
1,5-Dimethyl-4-({(E)-[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylidene}amino)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Scientific Research Applications
This compound has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,5-dimethyl-4-({(E)-[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylidene}amino)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one involves its interaction with various molecular targets. The nitrophenyl group can interact with enzymes and proteins, inhibiting their function . The pyrazolone core can chelate metal ions, affecting their biological availability and activity . These interactions can lead to the compound’s antimicrobial and anticancer effects .
Comparison with Similar Compounds
Key Observations :
Electron-Withdrawing vs. Hydroxy groups (e.g., ) facilitate hydrogen bonding, improving crystallinity and solubility .
Aromatic System Size :
- Naphthyl-substituted derivatives () display extended π-conjugation, which may enhance stacking interactions in crystal lattices and alter UV-Vis absorption profiles.
Bioactivity: The dimethylamino derivative () shows promise in anticancer studies, likely due to improved membrane permeability. Nitro-substituted analogs () are often prioritized for drug design due to nitroreductase targeting in hypoxic tumor environments.
Physicochemical and Spectroscopic Properties
- IR Spectroscopy: The nitro group (-NO₂) in the target compound and analogs () shows characteristic stretching vibrations at 1519–1552 cm⁻¹, while the imine (-C=N-) stretch appears near 1590–1620 cm⁻¹ . Hydroxy groups (e.g., ) exhibit broad O-H stretches at 3200–3500 cm⁻¹ .
- Crystal Packing: Derivatives with hydroxy groups () form intramolecular O-H···N hydrogen bonds, stabilizing planar conformations. For example, in 4-[(1-hydroxy-2-naphthyl)methyleneamino]-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one, the dihedral angle between the naphthyl and pyrazolone rings is 4.2°, indicating near-planarity . Nitro-substituted compounds () exhibit stronger intermolecular interactions due to polar nitro groups, leading to higher melting points compared to non-polar analogs .
Biological Activity
1,5-Dimethyl-4-({(E)-[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylidene}amino)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one is a complex organic compound that has drawn attention for its potential biological activities. The compound features multiple functional groups, including a nitrophenyl moiety and a pyrazole structure, which are known to contribute to various pharmacological effects.
Chemical Structure
The chemical structure can be represented as follows:
This structure includes:
- A pyrazole ring
- A nitrophenyl group
- A pyrrole derivative
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities including:
- Anticancer : Many pyrazole derivatives have demonstrated cytotoxic effects against various cancer cell lines.
- Antimicrobial : Some studies suggest potential antibacterial and antifungal properties.
- Anti-inflammatory : The presence of specific functional groups may enhance anti-inflammatory effects.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds featuring pyrazole rings. For instance, derivatives similar to 1,5-dimethyl-4-{(E)-[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylidene}amino}-2-phenyl-1,2-dihydro-3H-pyrazol-3-one have shown varying degrees of cytotoxicity against human cancer cell lines such as A549 (lung cancer) and HT-29 (colon cancer).
Case Study: Cytotoxicity Assay
A study evaluated the cytotoxic effects of related compounds using the MTT assay. The results indicated:
| Compound | IC50 (µg/mL) | Cell Line |
|---|---|---|
| Compound A | 193.93 | A549 |
| Compound B | 238.14 | HT-29 |
| Compound C | 274.60 | H460 |
These results suggest that the compound may possess moderate to strong anticancer activity, warranting further investigation into its mechanism of action.
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Pyrazole derivatives are known for their ability to inhibit bacterial growth through various mechanisms, including disruption of DNA synthesis and interference with metabolic pathways.
Antibacterial Activity Testing
In vitro studies have demonstrated that certain pyrazole derivatives exhibit significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli. The testing method typically employed is the agar disc diffusion method.
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| S. aureus | 15 |
| E. coli | 12 |
Anti-inflammatory Effects
Compounds containing nitro groups have been documented to exhibit anti-inflammatory properties. The ability of these compounds to modulate inflammatory pathways makes them candidates for therapeutic applications in inflammatory diseases.
The anti-inflammatory effects are often attributed to the inhibition of pro-inflammatory cytokines and mediators. This can be assessed through various assays measuring cytokine levels in cell cultures treated with the compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
